molecular formula C16H19NO4 B2478756 N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide CAS No. 2191215-35-5

N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide

Cat. No.: B2478756
CAS No.: 2191215-35-5
M. Wt: 289.331
InChI Key: ARAHRHTUOWTHJZ-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide is a compound that features a unique structure incorporating furan rings and an oxane moiety. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .

Scientific Research Applications

Future Directions

The future directions in the research and development of “N-(2,2-di(furan-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide” and similar compounds could involve exploring their potential biological and pharmaceutical properties, developing more efficient and green synthetic methods, and investigating their mechanisms of action .

Preparation Methods

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide can be achieved through various methods. One approach involves the use of microwave-assisted conditions to produce amide derivatives containing furan rings. This method utilizes 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials, with effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve good yields, and the final compounds are isolated through crystallization or flash chromatography .

Chemical Reactions Analysis

N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan rings in the compound can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit bacterial growth by targeting essential bacterial enzymes .

Comparison with Similar Compounds

N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide can be compared with other furan derivatives, such as:

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-16(12-5-9-19-10-6-12)17-11-13(14-3-1-7-20-14)15-4-2-8-21-15/h1-4,7-8,12-13H,5-6,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAHRHTUOWTHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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